molecular formula C9H11BrN2 B2381663 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 1537332-61-8

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B2381663
CAS No.: 1537332-61-8
M. Wt: 227.105
InChI Key: VVZQXMYAWHHQMB-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a benzodiazepine derivative . It is a mancude organic heterobicyclic parent . The CAS Number is 1537332-61-8 .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, one study demonstrated that a 3 ®-phenylmethyl group, a hydrophilic 7-cyano group, and a 4-sulfonyl group bearing a variety of substituents were key to the synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazepine ring with a bromine atom at the 8th position . The InChI code is 1S/C9H11BrN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 227.1 , and it is a powder at room temperature . The compound has a topological polar surface area of 12 Ų .

Scientific Research Applications

Dopamine Receptor Affinity

8-Bromo derivatives of benzodiazepine have shown significant affinity at dopamine receptors. A study by Neumeyer et al. (1991) synthesized a series of compounds including 8-Bromo derivatives and evaluated their affinity for the D1 dopamine receptor. Their findings suggest that these compounds have virtually identical affinities to their 6-chloro counterparts, highlighting their potential for further in vivo studies (Neumeyer et al., 1991).

Synthesis and Structural Analysis

Kravtsov et al. (2012) focused on the synthesis of 8-Bromo-5-(2′-chloro)phenyl derivatives of benzodiazepines. Their research provided insights into how alterations in the molecular structure lead to significant changes in the conformation of the central molecular fragment and influence assembly modes in crystals. This study underscores the importance of structural modifications in influencing the properties of benzodiazepine derivatives (Kravtsov et al., 2012).

Receptor Binding Activity

Research by Kelley et al. (1990) on 8-substituted-9-(3-substituted-benzyl)-6-(dimethylamino)-9H-purines, including 8-bromo derivatives, highlighted their ability to bind to the benzodiazepine receptor in rat brain tissue. These compounds, particularly the 8-bromo-9-(3-formamidobenzyl) analogue, demonstrated potent benzodiazepine receptor binding activity, which was nearly as active as diazepam (Kelley et al., 1990).

Inhibitors of Farnesyltransferase

Ding et al. (1999) discovered that tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines, including those with bromo substituents, are potent inhibitors of farnesyltransferase (FT), an enzyme involved in cell signaling pathways. These findings suggest the potential of such compounds in therapeutic applications related to inhibiting FT (Ding et al., 1999).

Synthesis via Palladium-Catalyzed Aminocarbonylation

A study by Etridge et al. (1999) demonstrated an efficient method to synthesize 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives using palladium-catalyzed aminocarbonylation. This represents a significant advancement in the synthesis methods of such compounds, opening avenues for more efficient production (Etridge et al., 1999).

Safety and Hazards

The safety information for 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements include H302, H315, H319, and H335 .

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZQXMYAWHHQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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